molecular formula C22H22FN7OS B2555476 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021123-23-8

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2555476
M. Wt: 451.52
InChI Key: QKWCNNKDDHHGQI-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN7OS and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Imaging Studies

One key area of application involves receptor antagonism and imaging studies. Compounds structurally related to the specified chemical have been utilized in delineating the 5-HT1A receptors in the human brain using positron emission tomography (PET) and other imaging techniques. These studies offer a window into the brain's biochemistry, potentially aiding in the diagnosis and understanding of psychiatric and neurological disorders. For example, the selective 5-HT1A receptor radioligand, [11C]WAY-100635, has been injected into healthy male volunteers and studied by PET, providing the first delineation of 5-HT1A receptors in the living human brain (Pike et al., 1995).

Pharmacokinetic and Metabolic Profiling

Another critical research application is in the pharmacokinetic and metabolic profiling of similar compounds. Studies have been conducted to understand how these compounds are metabolized and eliminated in the human body, which is crucial for the development of new pharmaceuticals. For example, the metabolism and disposition of L-735,524, a potent HIV-1 protease inhibitor, were characterized by identifying major metabolic pathways and urinary excretion patterns, providing insights into its pharmacokinetics and potential therapeutic applications (Balani et al., 1995).

Drug Development and Therapeutic Applications

Research into compounds with similar structures has been instrumental in drug development, particularly in the discovery of new therapeutics for treating various conditions. For instance, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underwent extensive metabolic and excretion studies to characterize its pharmacokinetic profile, guiding its development for treating hematologic malignancies (Liu et al., 2017).

Environmental and Toxicological Studies

Research on related compounds extends to environmental and toxicological studies, assessing the impact of chemical exposure on human health. For instance, the prevalence of new psychoactive substances, including piperazines and other related compounds, was investigated in hair samples from routine cases, highlighting the need for monitoring and regulatory measures to protect public health (Rust et al., 2012).

properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7OS/c23-16-3-5-17(6-4-16)28-9-11-29(12-10-28)20-18-14-27-30(21(18)26-15-25-20)8-7-24-22(31)19-2-1-13-32-19/h1-6,13-15H,7-12H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCNNKDDHHGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.